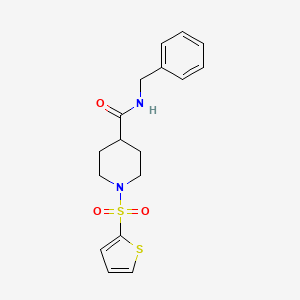

![molecular formula C17H15N3O2S2 B2455324 4-éthoxy-N-(4-méthoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862973-94-2](/img/structure/B2455324.png)

4-éthoxy-N-(4-méthoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazol-2-yl compounds are a class of organic compounds that contain a benzo[d]thiazole moiety, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring . These compounds have been studied for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of benzo[d]thiazol-2-yl compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The benzo[d]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique

- Résultats spécifiques:

- Recherche: Un composé apparenté, l'acide [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acétique arylidènehydrazide, a démontré une cytotoxicité puissante contre les cellules cancéreuses de la prostate .

Propriétés anti-inflammatoires

Activité antitumorale et cytotoxique

Découverte de médicaments et chimie médicinale

Mécanisme D'action

Target of Action

Similar compounds with a benzothiazole ring structure have been reported to exhibit anti-inflammatory properties . They have been shown to inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .

Mode of Action

This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound’s interaction with its targets affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation.

Result of Action

The molecular and cellular effects of the compound’s action would likely include a reduction in inflammation due to the decreased production of prostaglandins . This could potentially lead to relief from symptoms associated with inflammatory conditions.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are largely determined by its benzothiazole core. Benzothiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . For instance, certain benzothiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Cellular Effects

The cellular effects of 4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are likely to be diverse, given the broad range of biological activities associated with benzothiazoles . For example, benzothiazole derivatives have been found to exhibit anti-inflammatory activity, potentially influencing cell signaling pathways and gene expression related to inflammation .

Molecular Mechanism

It is known that benzothiazole derivatives can inhibit COX enzymes, suggesting a potential mechanism of action . These compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been found to exhibit potent anti-inflammatory activity, suggesting potential long-term effects on cellular function .

Dosage Effects in Animal Models

Certain benzothiazole derivatives have shown significant anti-inflammatory activity in animal models .

Metabolic Pathways

Benzothiazole derivatives are known to interact with various enzymes and cofactors, suggesting potential involvement in multiple metabolic pathways .

Transport and Distribution

Benzothiazole derivatives are known to interact with various biomolecules, suggesting potential interactions with transporters or binding proteins .

Subcellular Localization

The localization of benzothiazole derivatives may be influenced by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-3-22-11-7-5-9-13-15(11)19-17(24-13)20-16-18-14-10(21-2)6-4-8-12(14)23-16/h4-9H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQIVAJJULHUJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2455248.png)

![8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid 1,1-dioxide](/img/structure/B2455249.png)

![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2455251.png)

![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2455256.png)

![2-(2-(Dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2455260.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chloro-6-fluorobenzamide](/img/structure/B2455264.png)